molecular formula C20H20N4O2 B2740632 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285578-41-7

3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2740632
CAS No.: 1285578-41-7
M. Wt: 348.406
InChI Key: SKBWZXJFHSCHGG-FYJGNVAPSA-N
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Description

3-(4-Ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-ethylphenyl substituent at the pyrazole C3 position and a (4-methoxyphenyl)methylidene group at the hydrazide moiety. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The (E)-configuration of the hydrazone linkage is critical for its bioactivity, as it stabilizes molecular conformation and facilitates interactions with biological targets such as kinases or DNA .

Structural features contributing to its reactivity include:

  • Pyrazole Core: Provides a rigid scaffold for substituent attachment.
  • 4-Methoxyphenyl Hydrazone: Introduces electron-donating groups that modulate electronic properties and hydrogen-bonding capacity .

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-14-4-8-16(9-5-14)18-12-19(23-22-18)20(25)24-21-13-15-6-10-17(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBWZXJFHSCHGG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the compound's structure, synthesis, and its biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, an ethylphenyl group, and a methoxyphenyl group. Its molecular formula is C18H20N4OC_{18}H_{20}N_4O with a molecular weight of 312.38 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.

Synthesis

Synthesis of this compound typically involves the condensation of appropriate hydrazones with carbonyl compounds. A common method includes:

  • Reagents : 4-ethylbenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives.
  • Solvent : Ethanol or methanol.
  • Conditions : Refluxing under acidic or basic conditions for several hours followed by purification through recrystallization.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In some cases, the presence of specific substituents on the pyrazole ring enhances its antibacterial efficacy .

Anticancer Potential

Studies have explored the anticancer potential of pyrazole derivatives, with some compounds showing cytotoxic effects on cancer cell lines. For example, certain pyrazole derivatives were found to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazolesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Bandgar et al. (2016)1-thiocarbamoyl 3-substituted phenyl-5-pyrazolesMAO-B inhibitionHigh activity against MAO-A and MAO-B isoforms
Chovatia et al. (2018)1-acetyl-3,5-diphenylpyrazolesAntimicrobialEffective against MTB strain H37Rv

Comparison with Similar Compounds

Key Observations :

Substituent Position and Bioactivity: Methoxy groups at the hydrazone aromatic ring (e.g., 2,4,5-trimethoxy in ) enhance anticancer activity by mimicking colchicine-binding sites on tubulin.

Electronic Effects :

  • Electron-donating groups (e.g., methoxy) stabilize the hydrazone’s (E)-configuration and enhance hydrogen-bonding with target proteins .
  • Nitro or chloro substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity but increasing cytotoxicity.

Enzyme Selectivity :

  • SKi-178, a close analogue, shows high selectivity for SK1 over SK2 due to its 3,4-dimethoxy substitution, whereas the target compound’s 4-ethylphenyl group may favor interactions with hydrophobic enzyme pockets .

Computational and Spectroscopic Studies

  • DFT Calculations : Studies on similar hydrazones (e.g., N’-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) reveal strong intramolecular hydrogen bonding (N–H⋯N) stabilizing the (E)-configuration .
  • X-ray Crystallography : Confirms the (E)-configuration in hydrazone derivatives, as seen in structurally related compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves:

  • Pyrazole ring formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions to form the 1H-pyrazole core .
  • Substituent introduction : Coupling the 4-ethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts .
  • Hydrazide formation : Condensation of the pyrazole-5-carboxylic acid derivative with hydrazine hydrate, followed by Schiff base formation with 4-methoxybenzaldehyde under reflux in ethanol .
  • Optimization : Adjust reaction time (12–24 hr), temperature (60–80°C), and solvent (ethanol or THF) to improve yield (>70%) and purity. Monitor via TLC or HPLC .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm hydrazone geometry (E/Z isomerism) and substituent positions. IR identifies C=O (1650–1680 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches .
  • X-ray crystallography : Refine crystal structures using SHELXL to resolve bond-length discrepancies (e.g., C=N vs. C–N) and confirm the E-configuration of the methylidene group .
  • Contradiction management : Cross-validate data with DFT calculations (e.g., Gaussian 09) to reconcile experimental and theoretical vibrational frequencies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxy vs. 4-ethylphenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Computational analysis : Perform Frontier Molecular Orbital (FMO) analysis to assess electron density distribution. The 4-methoxyphenyl group donates electrons via resonance, activating the hydrazone moiety for nucleophilic attacks .
  • Experimental validation : Compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-nitrophenyl derivatives) under identical conditions. Use Hammett plots to quantify substituent effects .
  • Key finding : Electron-donating groups (e.g., –OCH3_3) enhance electrophilicity at the carbonyl carbon, facilitating reactions with amines or thiols .

Q. What strategies address conflicting reports on the compound’s antimicrobial efficacy across studies?

  • Standardization : Use CLSI/MIC guidelines for consistent assay conditions (e.g., pH 7.4, 37°C) and control strains (e.g., E. coli ATCC 25922) .
  • Structure-activity relationship (SAR) : Compare bioactivity of derivatives with modified substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) to isolate critical functional groups .
  • Mechanistic studies : Employ fluorescence quenching or molecular docking (AutoDock Vina) to verify target engagement (e.g., binding to bacterial dihydrofolate reductase) .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

  • Molecular docking : Use Schrödinger Maestro to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with 4-ethylphenyl) .
  • Validation : Synthesize top-scoring analogs and test in kinase inhibition assays (e.g., ADP-Glo™) .

Methodological Guidance

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identify distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°) for polymorphs .
  • DSC/TGA : Monitor thermal events (e.g., melting points ±5°C differences) and decomposition profiles .
  • Raman spectroscopy : Detect lattice vibrations (100–400 cm1^{-1}) to confirm polymorphic transitions .

Q. How to design a stability study under physiological conditions for drug development?

  • Forced degradation : Expose the compound to hydrolytic (pH 1.2–9.0), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
  • Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and identify metabolites using HRMS (Q-TOF). Look for hydrazone cleavage or O-demethylation products .
  • Recommendation : Stabilize via formulation (e.g., cyclodextrin inclusion complexes) if degradation exceeds 10% .

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